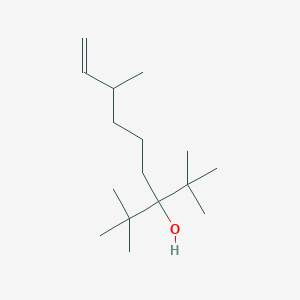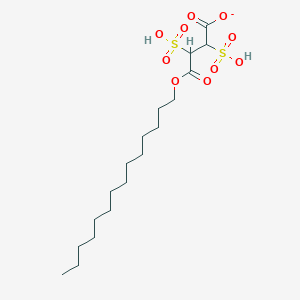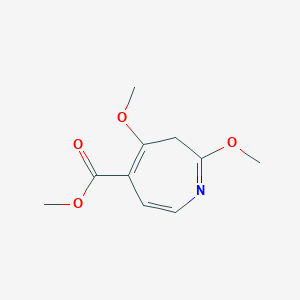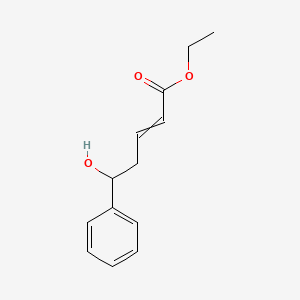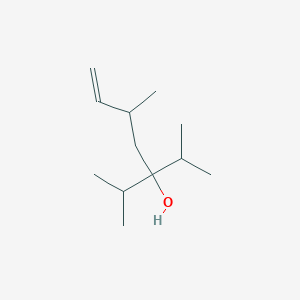
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol typically involves multiple steps, including the formation of the carbon skeleton and the introduction of functional groups. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones to form a β-hydroxy carbonyl compound, which can then be dehydrated to form an enone.
Grignard Reaction: The addition of a Grignard reagent to a carbonyl compound can form a tertiary alcohol, which is a key step in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: This process involves the reduction of unsaturated compounds using hydrogen gas in the presence of a catalyst.
Fractional Distillation: This technique is used to purify the compound by separating it from other reaction products based on differences in boiling points.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution Reagents: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrophobic regions can interact with lipid membranes. These interactions can modulate biological pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-3-(propan-2-yl)heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-3-(propan-2-yl)hex-6-en-3-ol: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-2-ol: The position of the hydroxyl group is different, leading to variations in reactivity and biological activity.
Uniqueness
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of a hydroxyl group, multiple methyl groups, and a double bond makes it a versatile compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
90043-33-7 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
2,5-dimethyl-3-propan-2-ylhept-6-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-7-11(6)8-12(13,9(2)3)10(4)5/h7,9-11,13H,1,8H2,2-6H3 |
InChI-Schlüssel |
DIMGTQXPKJTJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(C)C=C)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
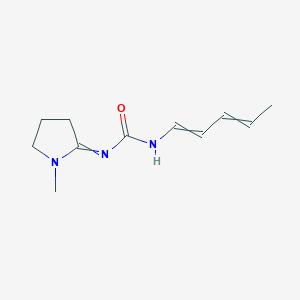
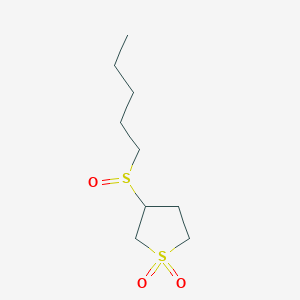
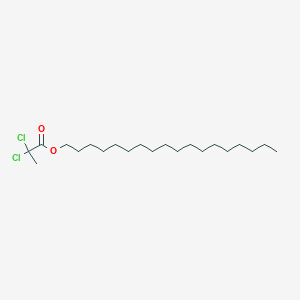
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
